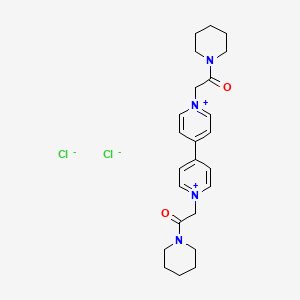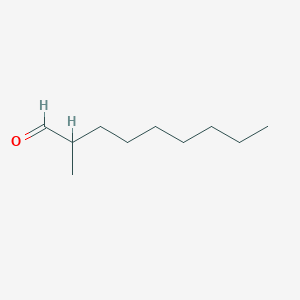![molecular formula C13H10N4 B14154869 6-[(E)-2-phenylethenyl]-9H-purine CAS No. 52605-93-3](/img/structure/B14154869.png)
6-[(E)-2-phenylethenyl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-styryl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are nitrogen-containing compounds that play crucial roles in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA The structure of 6-styryl-9H-purine consists of a purine ring system with a styryl group attached at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-styryl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Styryl Group Introduction: The styryl group is introduced through a palladium-catalyzed Heck reaction, where a styrene derivative reacts with a halogenated purine compound.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 6-styryl-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
6-styryl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of 6-styryl-9H-purine.
Reduction: Reduced forms of the styryl group or other functional groups.
Substitution: Substituted purine derivatives with various functional groups.
科学的研究の応用
6-styryl-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used as a probe to study purine metabolism and the role of purine derivatives in cellular processes.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and the interaction of small molecules with biological macromolecules.
Industrial Applications:
作用機序
The mechanism of action of 6-styryl-9H-purine involves its interaction with cellular targets, such as enzymes and nucleic acids. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in purine metabolism, further disrupting cellular functions .
類似化合物との比較
Similar Compounds
6-Morpholino-9H-purine: Similar structure with a morpholino group instead of a styryl group.
6-Amino-9H-purine: Contains an amino group at the 6-position.
Uniqueness of 6-styryl-9H-purine
6-styryl-9H-purine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
特性
CAS番号 |
52605-93-3 |
|---|---|
分子式 |
C13H10N4 |
分子量 |
222.24 g/mol |
IUPAC名 |
6-[(E)-2-phenylethenyl]-7H-purine |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h1-9H,(H,14,15,16,17)/b7-6+ |
InChIキー |
IOJAMIUGZRIQGH-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=NC=N2)N=CN3 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=C3C(=NC=N2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14154786.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
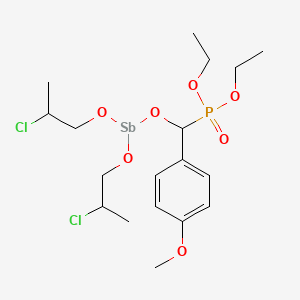
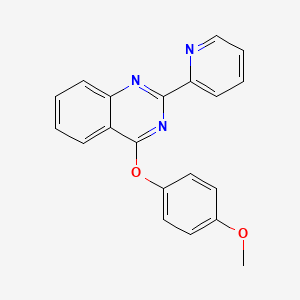
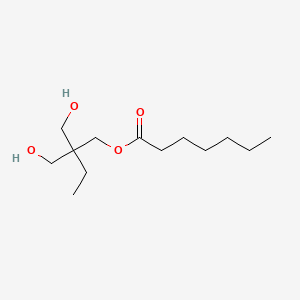

![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
